molecular formula C8H8ClN3O B14509577 3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 63094-27-9

3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B14509577
CAS No.: 63094-27-9
M. Wt: 197.62 g/mol
InChI Key: DPGLEJYNXMFGRZ-UHFFFAOYSA-N
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Description

3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a chlorine atom at the 3-position and an ethyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloro-1H-pyrazole and ethyl acetoacetate, the compound can be synthesized through a series of reactions involving condensation, cyclization, and chlorination steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. The process often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

63094-27-9

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

3-chloro-7-ethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C8H8ClN3O/c1-2-5-3-4-10-7-6(9)8(13)11-12(5)7/h3-4H,2H2,1H3,(H,11,13)

InChI Key

DPGLEJYNXMFGRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=NC2=C(C(=O)NN12)Cl

Origin of Product

United States

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